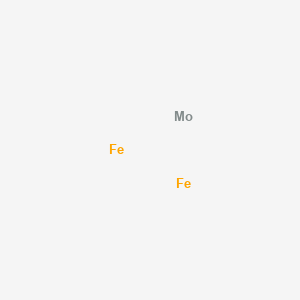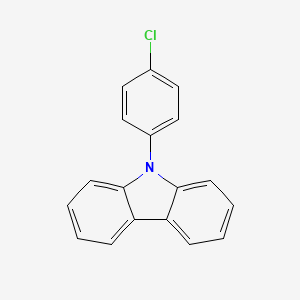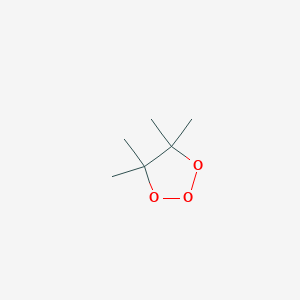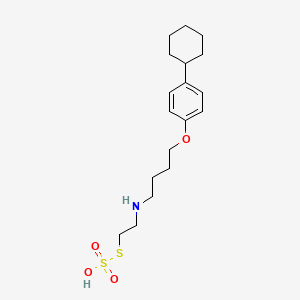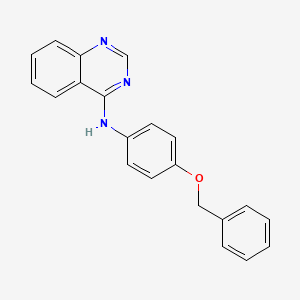![molecular formula C14H15NO6 B14720578 [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate CAS No. 21461-33-6](/img/structure/B14720578.png)
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a benzodioxole ring and a nitropent-4-enyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate typically involves the reaction of 1,3-benzodioxole with nitropent-4-enyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A structurally related compound with similar chemical properties.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Another related compound with a different functional group.
Uniqueness
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is unique due to the presence of both the benzodioxole ring and the nitropent-4-enyl acetate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
21461-33-6 |
|---|---|
Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C14H15NO6/c1-10(16)19-6-2-3-12(15(17)18)7-11-4-5-13-14(8-11)21-9-20-13/h4-5,7-8H,2-3,6,9H2,1H3/b12-7- |
InChI Key |
JVSXIXYPFPDPBY-GHXNOFRVSA-N |
Isomeric SMILES |
CC(=O)OCCC/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCCCC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




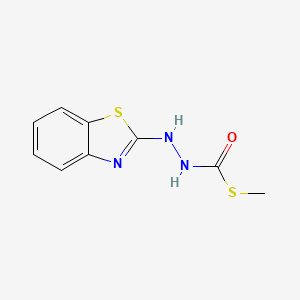


![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)


